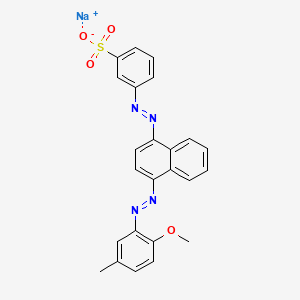
3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SODIUM 3-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-1-NAPHTHYL]AZO]BENZENESULFONATE: is a synthetic organic compound known for its vibrant color and extensive use in various industries. It is a type of azo dye, characterized by the presence of one or more azo groups (-N=N-) which are responsible for its color properties. This compound is commonly used in textile, food, and cosmetic industries due to its stability and vivid coloration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 3-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-1-NAPHTHYL]AZO]BENZENESULFONATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxy-5-methylaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1-naphthylamine under alkaline conditions to form the intermediate azo compound. This intermediate is further diazotized and coupled with sodium benzenesulfonate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
SODIUM 3-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-1-NAPHTHYL]AZO]BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
SODIUM 3-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-1-NAPHTHYL]AZO]BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, the azo groups can undergo reduction to form amines, which can then interact with cellular components. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- SODIUM 4-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-1-NAPHTHYL]AZO]BENZENESULFONATE
- SODIUM 3-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-2-NAPHTHYL]AZO]BENZENESULFONATE
Uniqueness
SODIUM 3-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-1-NAPHTHYL]AZO]BENZENESULFONATE is unique due to its specific substitution pattern, which imparts distinct color properties and stability. The presence of the methoxy and methyl groups on the phenyl ring enhances its solubility and interaction with various substrates, making it highly versatile in different applications .
Eigenschaften
CAS-Nummer |
75627-17-7 |
|---|---|
Molekularformel |
C24H19N4NaO4S |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
sodium;3-[[4-[(2-methoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C24H20N4O4S.Na/c1-16-10-13-24(32-2)23(14-16)28-27-22-12-11-21(19-8-3-4-9-20(19)22)26-25-17-6-5-7-18(15-17)33(29,30)31;/h3-15H,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI-Schlüssel |
UFKGCAHCBCVYJV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


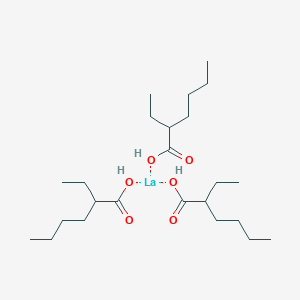
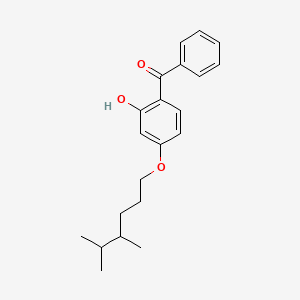

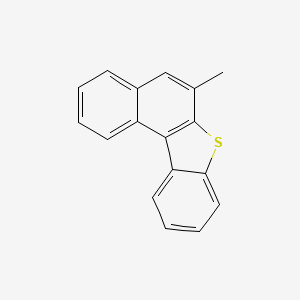

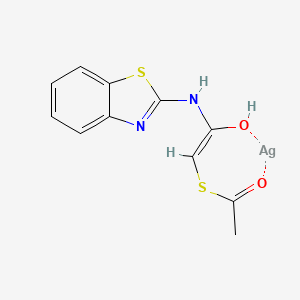
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
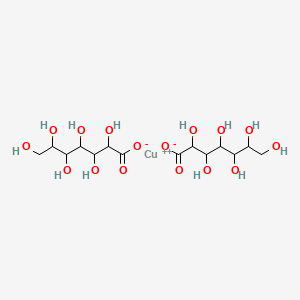
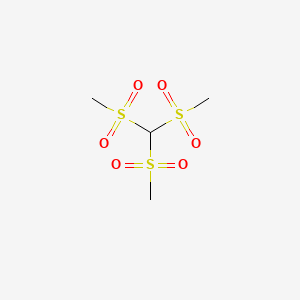
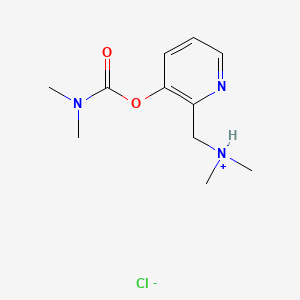
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
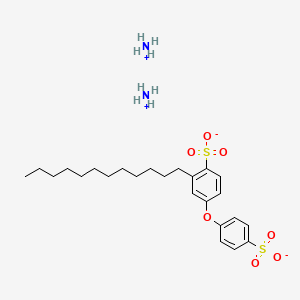
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
